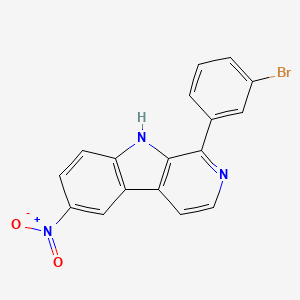

![molecular formula C6H6BrNO3 B1182232 Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium CAS No. 196-07-6](/img/structure/B1182232.png)

Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

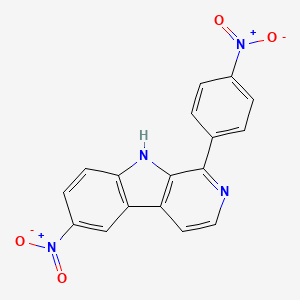

Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium is a complex organic compound that belongs to the class of phenoxazines . Phenoxazines are known for their numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy . They exhibit a diverse range of biological properties, such as antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties .

Synthesis Analysis

The synthesis of phenoxazine derivatives has been a subject of interest due to their wide range of applications. Various synthetic transformative stages of phenoxazine scaffolds have been highlighted in the literature . The synthesis of these compounds often involves the condensation of 1,2-diamines with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .Molecular Structure Analysis

The molecular structure of phenoxazine derivatives, including Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium, is complex. The IUPAC Standard InChI for a related compound, phenothiazine, is InChI=1S/C12H9NS/c1-3-7-11-9 (5-1)13-10-6-2-4-8-12 (10)14-11/h1-8,13H . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

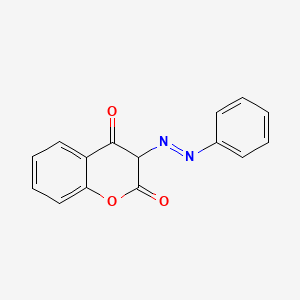

Phenoxazine derivatives have been synthesized through various chemical reactions. For instance, one-pot synthesis of benzo[a]pyrano[2,3-c]phenazines was reported, wherein the condensation reaction of 1,2-diamines and 2-hydroxy-1,4-naphthoquinone proceeded in the presence of acetic acid at room temperature .Physical And Chemical Properties Analysis

Phenoxazine derivatives exhibit unique physical and chemical properties that make them suitable for various applications. For instance, they are known to have a significant role in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy .Mecanismo De Acción

Direcciones Futuras

The future directions in the research of phenoxazine derivatives, including Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium, involve the development of novel photosensitizers for cancer treatment . There is also a need for more frequent reviews of the work done in this area, given the numerous applications of these compounds in both medicinal and industrial fields .

Propiedades

IUPAC Name |

2-oxa-9-azoniapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1(20),3,5,7,9,11,13(21),14,16,18-decaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12NO/c1-2-7-14-13(6-1)12-18-19-15(14)8-5-11-20(19)16-9-3-4-10-17(16)21-18/h1-12H/q+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUPNZCCHURFBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)OC5=CC=CC=C5[N+]4=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12NO+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[(2,2,2-trichloro-1-hydroxyethyl)carbamoyl]carbamate](/img/no-structure.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]nicotinic acid](/img/structure/B1182157.png)